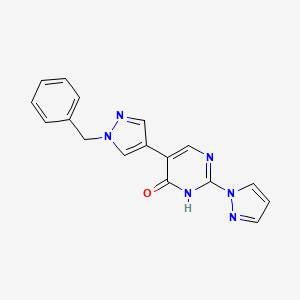
8-(6-Chloropyrazin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(6-Chloropyrazin-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazine Quinoline is a nitrogen-containing aromatic compound, while pyrazine is a six-membered ring containing two nitrogen atoms The presence of a chlorine atom at the 6-position of the pyrazine ring adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Chloropyrazin-2-yl)quinoline typically involves the formation of the quinoline ring followed by the introduction of the pyrazine moiety. One common method is the cyclization of an appropriate precursor, such as 2-chloroquinoline, with a pyrazine derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base like sodium carbonate and a solvent such as 1-pentanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-(6-Chloropyrazin-2-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
8-(6-Chloropyrazin-2-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-(6-Chloropyrazin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound shares the quinoline core but has different substituents, leading to distinct biological activities.
2-Amino-6-Chloropyrazine: Similar in structure due to the pyrazine ring with a chlorine atom, but lacks the quinoline moiety.
Uniqueness
8-(6-Chloropyrazin-2-yl)quinoline is unique due to the combination of the quinoline and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents and materials with specific properties .
Properties
Molecular Formula |
C13H8ClN3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
8-(6-chloropyrazin-2-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-12-8-15-7-11(17-12)10-5-1-3-9-4-2-6-16-13(9)10/h1-8H |
InChI Key |
ZSTTTZMBLDMPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CN=CC(=N3)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



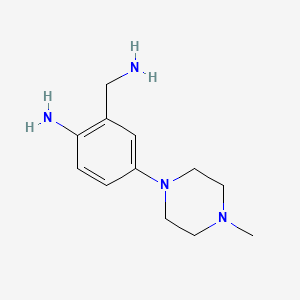


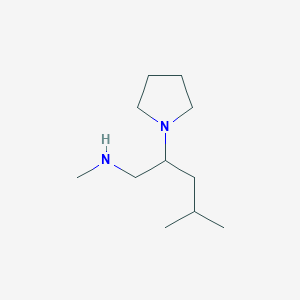
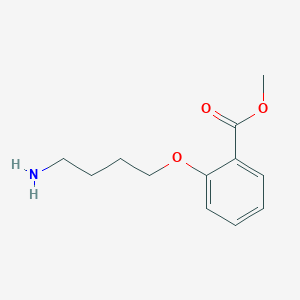
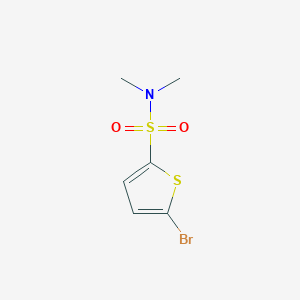
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
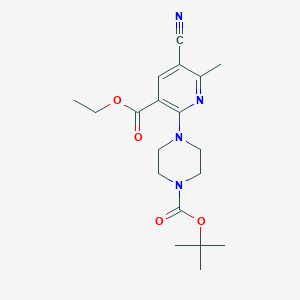
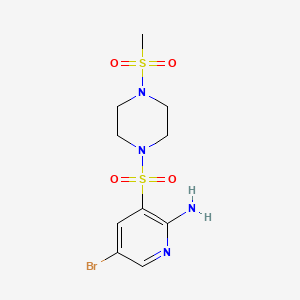
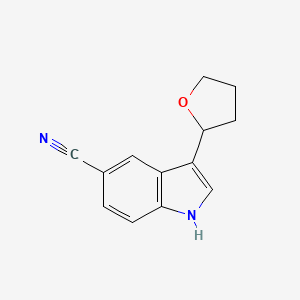
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
